(R)-1-Methoxybutan-2-amine hydrochloride
CAS No.: 678182-79-1
Cat. No.: VC7259288
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 678182-79-1 |
|---|---|
| Molecular Formula | C5H14ClNO |
| Molecular Weight | 139.62 |
| IUPAC Name | (2R)-1-methoxybutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChI Key | VUBZWLXCCORIPY-NUBCRITNSA-N |
| SMILES | CCC(COC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-1-Methoxybutan-2-amine hydrochloride features a four-carbon chain with a primary amine group at the second carbon and a methoxy group at the first carbon. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent pharmacological properties. The hydrochloride salt form enhances stability and solubility, critical for experimental and potential therapeutic applications.
Key Structural Features:
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IUPAC Name: (2R)-1-methoxybutan-2-amine hydrochloride
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SMILES: CCC(COC)N.Cl
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InChIKey: VUBZWLXCCORIPY-NUBCRITNSA-N
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its ionic form. While exact solubility data remain unspecified, its hydrochloride salt likely exhibits improved aqueous solubility compared to the free base. The molecular structure contributes to its polarity, as evidenced by its hydrogen-bonding capacity (donors: 1, acceptors: 2).
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of (R)-1-Methoxybutan-2-amine hydrochloride typically involves multi-step reactions starting from chiral precursors. A common pathway includes:
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Chiral Resolution: Starting with racemic 1-methoxybutan-2-amine, enzymatic or chemical resolution isolates the (R)-enantiomer.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and purity.
Industrial methods may employ continuous flow synthesis to optimize yield and enantiomeric excess (ee). Advanced techniques like asymmetric catalysis or chiral auxiliary approaches are under exploration to improve efficiency.
Biological Activity and Mechanism of Action
Neurotransmitter Modulation
(R)-1-Methoxybutan-2-amine hydrochloride demonstrates preliminary activity in neurotransmitter systems, particularly those involving dopamine and serotonin. Structural analogs of chiral amines often interact with G-protein-coupled receptors (GPCRs), suggesting a potential mechanism for mood regulation or cognitive enhancement.
Applications in Pharmaceutical Research
Medicinal Chemistry
(R)-1-Methoxybutan-2-amine hydrochloride is utilized as a building block in drug discovery. Its chiral center enables the synthesis of enantiomerically pure compounds, critical for optimizing drug efficacy and reducing off-target effects.
Preclinical Development
Early-stage studies focus on:
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Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME).
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Toxicology: Evaluating acute and chronic toxicity profiles.
Comparative Analysis with Structural Analogs
The biological and chemical properties of (R)-1-Methoxybutan-2-amine hydrochloride are contextualized against related compounds:
| Compound Name | Molecular Formula | Key Differences | Biological Implications |
|---|---|---|---|
| (S)-1-Methoxybutan-2-amine | CHClNO | Enantiomeric form | Potential divergent receptor affinity |
| 2-Amino-1-methoxybutane | CHNO | Lacks hydrochloride salt | Reduced solubility and stability |
| 4-Methoxybutan-2-amine | CHNO | Methoxy group at position 4 | Altered pharmacokinetic properties |
This table underscores the uniqueness of (R)-1-Methoxybutan-2-amine hydrochloride, particularly its enantiomeric purity and salt form, which enhance its research utility.
Future Research Directions
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Mechanistic Studies: Elucidate precise molecular targets and signaling pathways.
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In Vivo Validation: Conduct animal models to assess efficacy and safety.
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Synthetic Optimization: Develop scalable, enantioselective synthesis methods.
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